molecular formula C29H29NP2 B6326820 (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine CAS No. 77450-05-6

(2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine

Cat. No.: B6326820
CAS No.: 77450-05-6
M. Wt: 453.5 g/mol
InChI Key: PQHKXSOICTYGQD-FUFSCUOVSA-N
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Description

(2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine ( 77450-05-6) is a chiral bidentate phosphine ligand of high value in asymmetric catalysis and organometallic chemistry . This ligand features a pyrrolidine backbone with two coordinated diphenylphosphine groups, creating a well-defined chiral environment that is highly effective for inducing enantioselectivity in transition metal-catalyzed reactions . Its primary research applications include serving as a key ligand in asymmetric hydrogenation and reductive amination processes, where it helps control the three-dimensional structure of the reaction transition state to produce chiral molecules with high optical purity . The compound requires strict cold-chain handling and must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability and purity . This product is intended for research purposes only and is not classified as a medicinal product or for human use.

Properties

IUPAC Name

[(3R,5R)-5-(diphenylphosphanylmethyl)pyrrolidin-3-yl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NP2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)23-24-21-29(22-30-24)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,24,29-30H,21-23H2/t24-,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHKXSOICTYGQD-FUFSCUOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The compound (C₂₉H₂₉NP₂, MW 453.5 g/mol) features a pyrrolidine ring with diphenylphosphino groups at positions 2 and 4. The (2R,4R) stereochemistry is essential for its efficacy in asymmetric catalysis, as it dictates the spatial arrangement of the phosphine donors, enabling selective substrate binding.

Synthesis Challenges

  • Stereoselectivity : Achieving the (2R,4R) configuration requires chiral precursors or resolution techniques.

  • Phosphine Group Installation : Introducing diphenylphosphino groups without racemization demands controlled reaction conditions.

  • Purification : Removing diastereomeric impurities to attain >96% enantiomeric excess (ee) is critical for pharmaceutical applications.

Synthetic Routes and Methodologies

Chiral Pyrrolidine Backbone Formation

The pyrrolidine core is synthesized via cyclization of appropriately substituted linear precursors. For example:

  • Aza-Michael Addition : Reaction of a chiral amine with an α,β-unsaturated carbonyl compound forms the pyrrolidine ring.

  • Reductive Amination : A ketone intermediate undergoes reductive amination with a chiral amine to establish the stereocenters.

Phosphine Group Introduction

Phosphine moieties are installed via nucleophilic substitution or metal-catalyzed cross-coupling:

  • Substitution Reactions : Treatment of pyrrolidine intermediates with chlorodiphenylphosphine (ClPPh₂) in the presence of a base (e.g., NEt₃) yields the target phosphine groups.

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling of aryl halides with secondary amines, though less common for this ligand.

Example Reaction:

Pyrrolidine-CH2Br+2PPh2Li(2R,4R)-Pyrrolidine-(CH2PPh2)2+2LiBr\text{Pyrrolidine-CH}_2\text{Br} + 2\,\text{PPh}_2\text{Li} \rightarrow \text{(2R,4R)-Pyrrolidine-(CH}_2\text{PPh}_2\text{)}_2 + 2\,\text{LiBr}
This step is performed under inert conditions to prevent oxidation of phosphine groups.

Catalytic Applications and Ligand Optimization

Role in Asymmetric Hydrogenation

The ligand forms a chiral Rh(I) complex with [Rh(COD)Cl]₂, enabling enantioselective hydrogenation of prochiral ketones. For instance, it reduces N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone to L-phenylephrine with >96% ee.

Key Reaction Parameters:

ParameterOptimal Range
Temperature50–55°C
Hydrogen Pressure10–50 bar
Substrate/Catalyst Ratio10,000:1
SolventTetrahydrofuran (THF)

Higher pressures (up to 100 bar) reduce reaction times but increase safety risks.

Polymer-Bound Ligand Variants

To enhance recyclability, the ligand is immobilized on polystyrene resins via phenyl group functionalization. This modification retains catalytic activity while simplifying product isolation.

Industrial-Scale Production

Process Intensification

  • In Situ Catalyst Preparation : Mixing [Rh(COD)Cl]₂ and the ligand directly in the reaction vessel minimizes handling of air-sensitive intermediates.

  • Continuous Hydrogenation : Flow reactors improve mass transfer and reduce reaction times by 75% compared to batch systems.

Purification Protocols

  • Crystallization : The crude product is dissolved in isopropanol, concentrated, and cooled to yield crystalline L-phenylephrine hydrochloride.

  • Chromatography : Silica gel chromatography with hexanes/ethyl acetate gradients removes residual impurities.

Comparative Analysis of Synthetic Approaches

MethodAdvantagesLimitations
Substitution ReactionsHigh yield, scalabilityRequires anhydrous conditions
Polymer-Bound LigandsRecyclabilityReduced catalytic activity
In Situ PreparationSimplified workflowSensitivity to oxygen

Chemical Reactions Analysis

Catalytic Asymmetric Hydrogenation

This compound serves as a ligand in rhodium-catalyzed asymmetric hydrogenation, particularly for synthesizing chiral amines and alcohols. Key applications include:

Mechanistic Insights

The ligand’s reactivity arises from its ability to form stable complexes with transition metals, directing substrate orientation during catalysis:

Coordination Chemistry

  • The two diphenylphosphino groups act as electron-rich donors, stabilizing Rh(I) centers.

  • The pyrrolidine backbone’s (2R,4R) configuration creates a rigid chiral environment, favoring one enantiomer over the other .

Enantioselectivity Drivers

  • Steric Effects : Bulky diphenyl groups restrict substrate approach to the metal center, enforcing a specific transition-state geometry .

  • Electronic Effects : Electron-donating phosphines enhance metal’s electron density, accelerating oxidative addition and reductive elimination steps .

Reaction Conditions and Performance

Application Catalyst System Conditions Outcome
Adrenaline synthesis [Rh(COD)Cl]₂ + ligand10–50 bar H₂, 40–60°C>90% ee, 71% isolated yield
L-Phenylephrine synthesis [Rh(COD)Cl]₂ + ligand (polymer-bound or free)20 bar H₂, 50–55°C, 4–6 hours92% ee (crude), >96% ee after purification

Polymer-Bound Derivatives

Polymer-supported versions of the ligand (e.g., bound via phenyl groups) simplify catalyst recovery and reuse without compromising enantioselectivity . This modification is particularly advantageous for industrial processes requiring cost-effective catalyst recycling.

Scope and Limitations

  • Substrate Compatibility : Effective for aryl ketones and α,β-unsaturated carbonyl compounds.

  • Limitations : Less effective for sterically hindered aliphatic substrates due to the ligand’s rigid geometry .

Comparative Performance

The ligand outperforms simpler phosphines (e.g., PPh₃) in enantioselectivity and reaction rate due to its bidentate coordination and chiral backbone. For example, in adrenaline synthesis, it achieves >90% ee compared to <50% ee with monodentate ligands .

Scientific Research Applications

Asymmetric Synthesis

R,R-PPM is widely used in asymmetric synthesis, particularly in palladium-catalyzed reactions. Its ability to induce chirality makes it valuable in producing enantiomerically enriched compounds.

Case Study:
A study demonstrated the use of R,R-PPM in palladium-catalyzed allylic alkylation reactions. The method achieved high enantioselectivity (up to 99% ee) and was applied to synthesize non-steroidal anti-inflammatory drug analogues .

Hydrogenation Reactions

The compound has been utilized in hydrogenation reactions where it acts as a ligand for metal catalysts, enhancing selectivity and efficiency.

Case Study:
In a hydrogen transfer reaction involving optically active compounds, R,R-PPM was shown to maintain the optical purity of the products, demonstrating its effectiveness in preserving chirality during catalytic processes .

Coordination Chemistry

R,R-PPM serves as a versatile ligand in coordination chemistry, forming stable complexes with various transition metals such as palladium, platinum, and rhodium.

Metal Complexes

The formation of metal complexes with R,R-PPM allows for the development of new catalytic systems that can be tailored for specific reactions.

Data Table: Metal Complexes with R,R-PPM

MetalComplex TypeApplication
PalladiumPd-R,R-PPMAsymmetric catalysis
PlatinumPt-R,R-PPMHydrogenation
RhodiumRh-R,R-PPMC-C coupling reactions

Applications in Organic Synthesis

R,R-PPM has been effectively employed in various organic transformations beyond catalysis.

Cross-Coupling Reactions

It is particularly useful in cross-coupling reactions such as Suzuki and Heck reactions, facilitating the formation of carbon-carbon bonds.

Case Study:
In a reported synthesis, R,R-PPM was used to couple aryl halides with organoboronic acids under mild conditions, yielding high product yields and selectivities .

Synthesis of Pharmaceuticals

The compound has been instrumental in synthesizing pharmaceutical intermediates due to its ability to provide enantiomerically pure products.

Mechanism of Action

The mechanism of action of (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine involves its ability to form stable complexes with transition metals. These metal-ligand complexes can then participate in various catalytic cycles, facilitating the formation of chiral products. The molecular targets and pathways involved include the activation of substrates through coordination to the metal center and subsequent transformation through catalytic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of R,R-PPM with analogous pyrrolidine-based diphosphine ligands, focusing on structural variations, catalytic performance, and applications.

Table 1: Structural and Functional Comparison of R,R-PPM and Analogues
Compound Name (CAS) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Performance
(2S,4S)-(-)-PPM (61478-29-3) Enantiomeric (S,S) configuration C₂₉H₂₉NP₂ 453.50 Mirror-image enantioselectivity; used in opposing stereochemical outcomes in asymmetric hydrogenation .
R,R-BPPM (72598-03-9) N-t-Boc protection C₃₄H₃₇NO₂P₂ 553.61 Enhanced solubility in polar solvents; stabilizes metal complexes in aerobic conditions .
R,R-BCPM (114751-47-2) Diphenyl→dicyclohexylphosphino at 4-position C₃₄H₄₉NO₂P₂ 553.61 Increased steric bulk improves selectivity in bulky substrate hydrogenation (e.g., α,β-unsaturated esters) .
(3R,4R)-Deguphos (N/A) 1-Benzyl substituent; 3,4-diphosphino groups C₃₅H₃₃NP₂ 529.60 Superior activity in nickel-catalyzed cross-couplings due to flexible benzyl group .
N-Methylcarboxamide Derivative (122709-72-2) N-Methylcarboxamide functionalization C₃₁H₄₄N₂OP₂ 545.62 Polar groups enhance aqueous-phase compatibility; used in biphasic catalysis .
Table 2: Catalytic Performance in Selected Reactions
Ligand Reaction Type Substrate Key Findings Reference
R,R-PPM Asymmetric Hydrogenation α-Dehydroamino acids Achieves >95% ee in Rh complexes; outperforms monodentate ligands in turnover frequency (TOF) .
S,S-PPM Asymmetric Hydrogenation β-Ketoesters Produces enantiomeric products (e.g., (R)- vs. (S)-alcohols) with comparable efficiency to R,R-PPM .
R,R-BCPM Hydroformylation Styrene derivatives Higher regioselectivity (linear:branched = 8:1) due to dicyclohexylphosphino steric effects .
Deguphos Cross-Coupling Aryl halides Ni-Deguphos complexes show 10× higher activity than PPM analogues in Kumada couplings .
Cyclodextrin-PPM Hydroformylation (aqueous) Allyl ethers Improved catalyst recovery (80% reuse) via β-cyclodextrin functionalization .

Research Findings and Mechanistic Insights

Immobilized R,R-PPM Complexes : Pugin and Blaser (2006) demonstrated that Rh-PPM complexes immobilized on silica retain >90% catalytic activity in hydrogenation after five cycles, highlighting ligand stability .

Electronic Effects: Replacing diphenylphosphino with dicyclohexylphosphino (R,R-BCPM) increases electron-donating capacity, accelerating oxidative addition in Pd-catalyzed reactions .

Solubility Modulation: The t-Boc group in R,R-BPPM reduces ligand degradation in polar solvents, enabling reactions in methanol/water mixtures .

Enantioselectivity Reversal : S,S-PPM produces the (S)-enantiomer of mandelic acid with 92% ee, contrasting R,R-PPM’s (R)-preference .

Biological Activity

(2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine is a chiral phosphine ligand that has garnered attention in various fields, particularly in catalysis and medicinal chemistry. This compound's unique structure allows it to interact with biological targets, making it a subject of interest for researchers investigating its biological activities.

  • Molecular Formula : C34H37N2P2
  • Molecular Weight : 553.61 g/mol
  • CAS Number : 72598-03-9
  • Purity : ≥96% (sum of enantiomers) .

The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions, which can act as catalysts in various biochemical reactions. The diphenylphosphino groups enhance the ligand's ability to stabilize metal centers, making it effective in catalyzing reactions that are relevant in pharmaceutical synthesis and biological systems.

Anticancer Activity

Research has indicated that phosphine ligands, including this compound, show potential anticancer properties. A study demonstrated that phosphine-based compounds could inhibit the growth of cancer cells by interfering with cellular signaling pathways involved in proliferation and survival . The effectiveness of these compounds often correlates with their ability to bind specific metal ions that play crucial roles in cancer cell metabolism.

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes, particularly kinases. Kinases are critical in many signaling pathways that regulate cell growth and division. By acting as a ligand for transition metals, this compound can modulate kinase activity, thereby influencing cell proliferation and apoptosis .

Case Studies

  • Inhibition of EGFR Kinase :
    A study explored the use of phosphine ligands in inhibiting the epidermal growth factor receptor (EGFR), a key target in cancer therapy. The results indicated that modifications to the phosphine structure could enhance selectivity and potency against EGFR .
  • VEGFR-2 Inhibition :
    Another investigation focused on the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), which is essential for angiogenesis in tumors. The study found that specific phosphine ligands could effectively reduce VEGF-dependent proliferation of endothelial cells, suggesting a potential therapeutic application in anti-angiogenic strategies .

Data Table: Summary of Biological Activities

Biological ActivityTargetEffectReference
AnticancerVarious cancer cell linesInhibition of growth
Kinase InhibitionEGFRInhibition of kinase activity
AngiogenesisVEGFR-2Reduction in endothelial cell proliferation

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